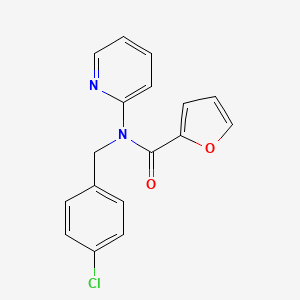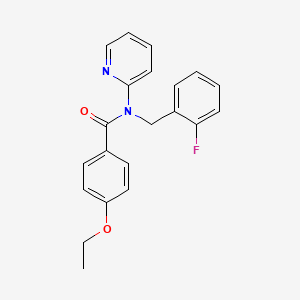
N-(4-chlorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a pyridine ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan-2-carboxylic Acid Derivative: The synthesis begins with the preparation of furan-2-carboxylic acid, which can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.
Amide Bond Formation: The furan-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with N-(4-chlorophenyl)methylamine and pyridine-2-amine under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of furan-2-carboxylic acid and N-(4-chlorophenyl)methylamine are synthesized and purified.
Automated Amide Bond Formation: Automated reactors are used to facilitate the amide bond formation under controlled conditions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effect on cellular pathways.
Wirkmechanismus
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: The compound can act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide
- N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide
- N-[(4-Methylphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C17H13ClN2O2 |
|---|---|
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)12-20(16-5-1-2-10-19-16)17(21)15-4-3-11-22-15/h1-11H,12H2 |
InChI-Schlüssel |
OCQSNDCSFIWTLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985901.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14985909.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14985912.png)
![Methyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B14985920.png)
![N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2,2-diphenylacetamide](/img/structure/B14985934.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14985935.png)
![2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B14985945.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14985950.png)



![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985966.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B14985967.png)
![2-(2-tert-butylphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14985971.png)
